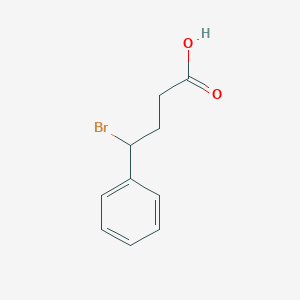

4-Bromo-4-phenylbutyric acid

説明

Structure

3D Structure

特性

CAS番号 |

19078-75-2 |

|---|---|

分子式 |

C10H11BrO2 |

分子量 |

243.1 g/mol |

IUPAC名 |

4-bromo-4-phenylbutanoic acid |

InChI |

InChI=1S/C10H11BrO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |

InChIキー |

PWNLWGDSLXNNFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)Br |

正規SMILES |

C1=CC=C(C=C1)C(CCC(=O)O)Br |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Bromo 4 Phenylbutyric Acid and Its Stereoisomers

Strategies for Carbon-Carbon Bond Formation to Establish the Phenylbutyric Acid Backbone

The formation of the 4-phenylbutyric acid skeleton is the foundational step, which can be accomplished through various carbon-carbon bond-forming reactions. Key approaches include classical electrophilic aromatic substitutions and modern transition-metal-catalyzed addition reactions.

Potential Applications of Friedel-Crafts Type Acylation in Precursor Synthesis

The Friedel-Crafts acylation is a robust and industrially relevant method for creating the phenylbutyric acid backbone. This electrophilic aromatic substitution typically involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

One of the most direct routes involves the acylation of benzene (B151609) with γ-butyrolactone. google.comgoogle.com This reaction is generally catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice. google.comgoogle.com The process involves heating benzene and the catalyst, followed by the portion-wise addition of γ-butyrolactone. After the reaction, the mixture is carefully quenched with a base, and the resulting 4-phenylbutyric acid is isolated by acidification. google.com While effective, this method requires stoichiometric amounts of the catalyst and a careful workup procedure to manage the reactive aluminum salts.

| Parameter | Details |

|---|---|

| Reactants | Benzene and γ-butyrolactone |

| Catalyst | Aluminum chloride (AlCl₃) |

| Temperature | 50–60 °C |

| Reaction Time | 90–120 minutes |

| Quenching | Aqueous sodium hydroxide, followed by acidification with HCl |

| Typical Yield | 81–94% (crude) |

Alternative approaches to Friedel-Crafts acylation include intramolecular cyclizations. The intramolecular acylation of 4-phenylbutyric acid itself, often using polyphosphoric acid or Lewis acids like Bi(OTf)₃, is a standard method for synthesizing α-tetralone. researchgate.netacs.orgresearchgate.net While this reaction modifies the target backbone, it underscores the inherent reactivity of the system under Friedel-Crafts conditions. researchgate.netacs.org

Investigation of Addition Reactions to Unsaturated Carboxylic Acid Derivatives

Modern synthetic strategies increasingly rely on addition reactions to unsaturated precursors, such as α,β-unsaturated esters or nitriles. These methods offer alternative pathways that can provide enhanced control over substitution patterns and stereochemistry.

The Michael addition, or conjugate addition, is a versatile tool for this purpose. A rapid and efficient synthesis of phenolic analogs of 4-phenylbutanoic acid has been demonstrated using a microwave-assisted Michael addition of various phenols to acrylonitrile. tandfonline.com The resulting nitrile adducts are then hydrolyzed under acidic conditions to yield the final carboxylic acids. tandfonline.com This solvent-free approach highlights a greener alternative to traditional methods. tandfonline.com

| Michael Donor (Phenol) | Michael Acceptor | Catalyst | Conditions | Key Outcome |

|---|---|---|---|---|

| Phenol | Acrylonitrile | Aqueous Benzyltrimethylammonium Hydroxide | Microwave Irradiation, 60 °C | Accelerated reaction rate compared to conventional heating |

| p-Cresol | Acrylonitrile | Aqueous Tetramethylammonium Hydroxide | Microwave Irradiation, 60 °C | Efficient formation of the corresponding nitrile adduct |

For the synthesis of stereodefined precursors, rhodium-catalyzed asymmetric conjugate addition represents a state-of-the-art methodology. nih.govrsc.org A notable application is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This process involves the 1,4-addition of a 4-bromophenylboronic acid to ethyl crotonate, catalyzed by a chiral rhodium-BINAP complex. orgsyn.org The reaction proceeds with high yield and significant enantioselectivity, providing a direct route to a chiral, brominated precursor. orgsyn.org The versatility of rhodium catalysts allows for the addition of various organometallic reagents, such as organoboron or arylzinc reagents, to a broad scope of α,β-unsaturated substrates. nih.gov

Regioselective and Stereoselective Bromination Techniques at the C4 Position

Introducing a bromine atom specifically at the C4 (benzylic) position of the 4-phenylbutyric acid backbone is a critical transformation. The choice of brominating agent and reaction conditions is paramount to ensure regioselectivity and, when required, stereoselectivity.

Exploration of Direct Bromination Approaches

Direct bromination at the benzylic position is typically achieved via a free-radical pathway. chadsprep.comlibretexts.org The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. libretexts.org

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chadsprep.comyoutube.comchadsprep.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine radicals in the reaction mixture, which minimizes competitive electrophilic addition to the aromatic ring. chadsprep.comyoutube.com The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) and is typically conducted in a non-polar solvent such as carbon tetrachloride (CCl₄). chadsprep.comlibretexts.org This method is highly regioselective for the benzylic position due to the stability of the intermediate radical. youtube.com

Indirect Routes Involving Precursor Functionalization

Indirect routes offer an alternative when direct bromination is not feasible or when a specific stereochemistry is desired that cannot be achieved directly. These methods involve installing a different functional group at the C4 position, which is then converted to a bromide.

A common strategy involves the stereoselective reduction of a ketone precursor, 4-oxo-4-phenylbutyric acid, to the corresponding alcohol, 4-hydroxy-4-phenylbutyric acid. This chiral alcohol can then be converted to the bromide, often with inversion of stereochemistry, using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Another powerful indirect approach utilizes chiral auxiliaries. For instance, a precursor acid like 3-phenylbutyric acid can be attached to a chiral auxiliary, such as an Evans oxazolidinone. renyi.hu The resulting N-acyl oxazolidinone can undergo diastereoselective enolate formation and subsequent electrophilic bromination at the α-position (C2). renyi.hu While this example functionalizes the C2 position, the principle of using a chiral auxiliary to direct the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis and could be adapted for functionalization at other positions. sciencenet.cn

Enantioselective Synthesis and Chiral Resolution of 4-Bromo-4-phenylbutyric Acid

Accessing the individual enantiomers of this compound requires either an enantioselective synthesis that creates the desired stereocenter preferentially or the resolution of a racemic mixture.

Enantioselective synthesis can be achieved through catalysis. As previously mentioned, the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to an unsaturated ester provides a highly effective route to an enantiomerically enriched precursor. orgsyn.org

A powerful method for obtaining highly pure enantiomers combines enantioselective synthesis with resolution. In the synthesis of (S)-3-(4-bromophenyl)butanoic acid, the initial rhodium-catalyzed reaction provides the product with a high, but not perfect, enantiomeric excess. orgsyn.org This enantiomerically enriched mixture is then subjected to crystallization. By carefully selecting the solvent (e.g., heptane), the racemic form of the acid preferentially crystallizes out of the solution, leaving the desired enantiomer in the mother liquor in a much higher state of enantiopurity (>98% ee). orgsyn.org This process demonstrates a practical and scalable method for achieving high enantiopurity. orgsyn.org

Methodologies for Asymmetric Induction in Synthetic Pathways

The creation of specific stereoisomers (enantiomers) of this compound requires sophisticated asymmetric synthesis techniques. These methods introduce chirality into the molecule in a controlled manner, leading to a preponderance of the desired enantiomer.

One prominent strategy is the use of asymmetric catalysis . A notable example involves the rhodium-catalyzed asymmetric addition (RCAA) of organometallic reagents to α,β-unsaturated esters. orgsyn.org This method can be applied to produce enantiomerically enriched precursors to this compound. For instance, the conjugate addition of p-bromophenyl boronic acid to ethyl crotonate using a rhodium catalyst and a chiral ligand like (R)-BINAP or (S)-BINAP can generate the corresponding (S)- or (R)-ethyl 3-(4-bromophenyl)butanoate with high yield and enantiomeric excess. orgsyn.orgorgsyn.org The choice of the BINAP ligand's stereochemistry directly dictates the absolute configuration of the product. orgsyn.org

Another approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral oxazolidinones derived from amino acids like D-phenylalanine can be used to direct the asymmetric alkylation of a starting material. renyi.hu

Enzymatic transformations also offer a powerful tool for asymmetric synthesis. Recombinant Escherichia coli whole cells that overexpress aromatic transaminases can convert α-keto acid precursors into the corresponding (S)-2-amino acids with high yields and excellent enantiomeric purity (>99%). researchgate.net This biocatalytic approach provides a highly selective route to chiral amino acids that can be further elaborated to the target compound.

Kinetic resolution, another enzymatic method, can be employed to separate enantiomers from a racemic mixture. For instance, immobilized penicillin G acylase has been used to obtain optically pure (2S,3S)-(+)-hydroxyleucine with an enantiomeric excess greater than 99%. researchgate.net A similar strategy could be adapted for the resolution of racemic precursors to this compound.

Chromatographic and Crystallization-Based Chiral Separation Techniques

When a synthesis produces a mixture of enantiomers (a racemate), separation techniques are necessary to isolate the desired stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. orgsyn.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. researchgate.net Chiral HPLC is invaluable for both determining the enantiomeric excess of a reaction product and for isolating pure enantiomers on a larger scale. orgsyn.orgorgsyn.org For example, the enantiomeric purity of (S)-3-(4-bromophenyl)butanoic acid can be monitored and confirmed using a Chiralcel OJ-H column. orgsyn.org

Crystallization-based methods offer an alternative, often more scalable, approach to chiral resolution. These techniques rely on the principle that diastereomers—formed by reacting a racemic mixture with a chiral resolving agent—have different physical properties, including solubility. nii.ac.jp

Diastereomeric Salt Formation: A racemic acid can be treated with a chiral base to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation. nii.ac.jp The resolving agent can then be removed to yield the pure enantiomer. The choice of solvent is crucial, as it can influence which diastereomer crystallizes. nii.ac.jp

Preferential Crystallization: This method is applicable to racemic compounds that crystallize as a conglomerate, which is a mechanical mixture of crystals of the two enantiomers. google.com By seeding a supersaturated solution of the racemate with crystals of one enantiomer, that enantiomer can be selectively crystallized. google.com

Crystallization-Induced Dynamic Resolution (CIDR): This powerful technique combines crystallization with in-situ racemization of the unwanted enantiomer in solution. researchgate.net This allows for the theoretical conversion of the entire racemic mixture into a single desired enantiomer in a single step. For example, a racemic α-bromo acid has been successfully resolved using (1R,2S)-2-amino-1,2-diphenylethanol in the presence of a catalyst, yielding the R-enantiomer with high yield and enantiomeric excess. researchgate.net

A notable example of enhancing enantiomeric purity through crystallization involves the synthesis of (S)-3-(4-bromophenyl)butanoic acid. After an initial enantioselective synthesis that yielded the product with an 88% enantiomeric excess, a subsequent crystallization step was able to increase the enantiomeric excess to over 98%. orgsyn.org

Optimization of Reaction Conditions for High Chemical Purity and Yield

Achieving high chemical purity and yield in the synthesis of this compound is paramount for its potential applications. This requires careful optimization of various reaction parameters.

Solvent and Catalyst Selection: The choice of solvent can significantly impact the course of a reaction. For instance, in the synthesis of analogues of 4-[4-acetoxy-3-(3-methylbut-2-enyl)phenyl]butyric acid, the solvent polarity was found to control the regioselectivity of alkenylation reactions. elsevierpure.com Similarly, the selection of an appropriate catalyst is critical. In the deuterodehalogenation of 4-bromoacetanilide, a spherical supported palladium catalyst (10% Pd/PBSAC) was found to be essential for achieving complete conversion. u-szeged.hu

Temperature and Pressure: These parameters can have a profound effect on reaction rates and selectivity. In some cases, harsh conditions such as high temperature (100 °C) and pressure (100 bar) are necessary to drive a reaction to completion. u-szeged.hu In other syntheses, such as the rhodium-catalyzed asymmetric addition for a precursor to this compound, near ambient temperatures (around 30-35 °C) are sufficient. orgsyn.orgorgsyn.org

Purification Methods: Post-synthesis purification is crucial for obtaining a product with high chemical purity. Common methods include:

Recrystallization: This technique is used to purify solid compounds by dissolving them in a suitable hot solvent and allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. google.com For instance, crude (3S)-3-(4-bromophenyl)butanoic acid can be purified by recrystallization from heptane. orgsyn.org

Chromatography: Techniques like column chromatography are used to separate the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.

Extraction: Liquid-liquid extraction is often used during the workup of a reaction to separate the product from impurities based on their different solubilities in two immiscible liquids. orgsyn.org

A multi-step purification process is often employed. For example, the synthesis of high-purity sodium phenylbutyrate involves the purification of the precursor, 4-phenylbutyric acid, by first converting it to its methyl ester, followed by hydrolysis and acidification. google.com

Process Monitoring: Analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) are used to monitor the progress of a reaction, allowing for the determination of the optimal reaction time to maximize yield and minimize byproduct formation. orgsyn.orgorgsyn.org

Data Tables

Table 1: Optimized Conditions for Rhodium-Catalyzed Asymmetric Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

| Parameter | Value | Reference |

| Catalyst | Bis(norbornadiene)rhodium(I) tetrafluoroborate | orgsyn.org |

| Chiral Ligand | (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | orgsyn.org |

| Reactants | (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | orgsyn.org |

| Solvent | 1,4-Dioxane:Water (10:1) | orgsyn.org |

| Base | Triethylamine | orgsyn.org |

| Temperature | ~30 °C | orgsyn.org |

| Yield | 90% | orgsyn.org |

| Initial Enantiomeric Excess | 88% | orgsyn.org |

| Final Enantiomeric Excess (after crystallization) | >98% | orgsyn.org |

Exploration of Chemical Reactivity and Transformation Pathways of 4 Bromo 4 Phenylbutyric Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a cornerstone of organic chemistry, known for its ability to undergo various transformations. These reactions primarily involve the acidic proton or the electrophilic carbonyl carbon.

The conversion of the carboxylic acid group of 4-Bromo-4-phenylbutyric acid into esters and amides is a fundamental transformation.

Esterification: This reaction is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used, and/or the water formed during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by a nucleophilic attack from the alcohol. masterorganicchemistry.comchemguide.co.uk

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction is generally less straightforward than esterification because amines are basic and will react with the acidic carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. Therefore, the reaction often requires high temperatures to dehydrate the salt, or the use of coupling agents. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, facilitating the nucleophilic attack by the amine under milder conditions.

| Transformation | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol) | Acid catalyst (e.g., H₂SO₄, TsOH), Heat, Removal of water | 4-Bromo-4-phenylbutanoate Ester |

| Amidation | Amine (e.g., Ammonia (B1221849), primary/secondary amine) | High heat or use of coupling agents (e.g., DCC, EDC) | 4-Bromo-4-phenylbutanamide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as carboxylic acids are relatively resistant to reduction. The most common reagents for this purpose are lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as BH₃·THF. researchgate.net Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids on its own but can be effective when used in combination with additives like aluminum chloride (AlCl₃). researchgate.net This reaction converts this compound into 4-bromo-4-phenylbutan-1-ol.

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is not a facile reaction for simple alkanoic acids. organic-chemistry.org It typically requires harsh conditions or the presence of specific functional groups that can stabilize the intermediate carbanion formed upon CO₂ loss. For this compound, direct thermal decarboxylation is difficult. However, specific methods like the Hunsdiecker reaction (reaction with bromine and a silver salt) or Barton decarboxylation could be employed on the derived thiohydroxamate ester to achieve a decarboxylative halogenation or reduction, respectively.

Reactivity of the Benzylic Bromide Moiety

The C-Br bond at the benzylic position is the most reactive site in the molecule for substitution and elimination reactions. This enhanced reactivity is due to the adjacent phenyl group, which can stabilize both carbocationic intermediates and transition states through resonance. gla.ac.uk

The benzylic bromide of this compound is highly susceptible to nucleophilic substitution, which can proceed through either an Sₙ1 or Sₙ2 mechanism. gla.ac.uk The choice of pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the substrate itself. youtube.com

Sₙ1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. masterorganicchemistry.com The benzylic position is particularly well-suited for the Sₙ1 pathway because the phenyl ring can stabilize the resulting secondary benzylic carbocation via resonance. This mechanism is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can solvate both the carbocation intermediate and the leaving bromide ion. youtube.com If the reaction occurs at a chiral center, the Sₙ1 mechanism typically leads to a mixture of enantiomers (racemization) because the planar carbocation can be attacked by the nucleophile from either face. masterorganicchemistry.com

Sₙ2 Mechanism: This is a one-step, concerted reaction where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com This mechanism is favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). youtube.com The Sₙ2 reaction results in an inversion of stereochemistry at the reaction center. youtube.com While the benzylic carbon is secondary, which can sometimes hinder Sₙ2 reactions due to steric bulk, the electronic stabilization of the transition state by the phenyl ring still allows this pathway to be viable. gla.ac.uk

| Factor | Sₙ1 Reaction | Sₙ2 Reaction |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization/mixture of products | Inversion of configuration |

| Example Conditions | H₂O or ROH as solvent/nucleophile | NaCN in DMSO or CH₃SNa in DMF |

In the presence of a base, this compound can undergo elimination reactions to form unsaturated carboxylic acids. Similar to substitution, these reactions can occur via E1 or E2 mechanisms. Strong, bulky bases favor elimination over substitution. The removal of HBr can lead to the formation of a double bond, resulting in products such as 4-phenyl-3-butenoic acid or the conjugated, more stable 4-phenyl-2-butenoic acid, depending on the reaction conditions and whether isomerization occurs.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grbohrium.com The benzylic bromide in this compound can serve as an electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org The reaction of this compound with an aryl or vinyl boronic acid (R-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) would result in the formation of a new C-C bond, replacing the bromine atom with the R group from the boronic acid. libretexts.orgmdpi.com

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of the benzylic bromide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Other transition-metal-catalyzed reactions, such as Stille (using organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings, could also be applied to functionalize the benzylic position. thermofisher.com

| Component | Example | Role in Reaction |

|---|---|---|

| Electrophile | This compound | Source of the benzylic carbon center |

| Nucleophile | Phenylboronic acid (C₆H₅B(OH)₂) | Source of the new carbon-based group |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the C-C bond formation |

| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation |

| Product | 4,4-Diphenylbutyric acid | Result of the C-C bond formation |

Transformations of the Phenyl Group

The phenyl group of this compound is a key site for chemical modifications that can lead to a variety of derivatives with different properties. The reactivity of the aromatic ring is influenced by the substituent, -CH(Br)CH₂CH₂COOH. This substituent, being an alkyl chain with an electronegative bromine atom at the benzylic position, has a complex electronic effect on the aromatic ring, which in turn governs the outcome of various transformations.

Electrophilic Aromatic Substitution Reactions

The side chain, a 4-bromo-4-carboxypropyl group, is primarily an alkyl group, which is typically weakly activating and directs incoming electrophiles to the ortho and para positions. However, the presence of an electron-withdrawing bromine atom on the benzylic carbon introduces a deactivating inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). Consequently, electrophilic aromatic substitution reactions on this compound would likely require harsher conditions than those used for simple alkylbenzenes.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on established principles.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). uri.edu This mixture generates the highly electrophilic nitronium ion (NO₂⁺). For this compound, the reaction would be expected to yield a mixture of ortho- and para-nitrated products.

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the aromatic ring typically requires the halogen and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. The catalyst polarizes the halogen molecule, creating a stronger electrophile. Similar to nitration, halogenation would be expected to occur at the ortho and para positions.

Intramolecular Friedel-Crafts Acylation: A notable reaction for a closely related compound, 4-phenylbutyric acid, is intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, the carboxylic acid can be activated to form an acylium ion, which then attacks the phenyl ring to form a new six-membered ring, yielding α-tetralone. It is plausible that this compound could undergo a similar cyclization, although the reaction might be complicated by the presence of the benzylic bromine.

The table below summarizes the expected conditions and major products for common electrophilic aromatic substitution reactions on a substituted benzene ring like that in this compound.

| Reaction | Reagents and Catalysts | Typical Electrophile | Expected Major Products (Regiochemistry) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | ortho-nitro and para-nitro derivatives |

| Bromination | Br₂, FeBr₃ | Bromonium ion (Br⁺) | ortho-bromo and para-bromo derivatives |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) | ortho-sulfonic acid and para-sulfonic acid derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylium ion (RCO⁺) | ortho-acylated and para-acylated derivatives |

This table represents generalized expectations for an alkylbenzene derivative and does not reflect experimentally verified results for this compound.

Hydrogenation of the Aromatic Ring

Hydrogenation of the aromatic ring in this compound involves the reduction of the benzene ring to a cyclohexane (B81311) ring. Aromatic rings are exceptionally stable due to their aromaticity and are therefore resistant to hydrogenation under conditions that readily reduce alkenes. libretexts.org

Catalytic Hydrogenation: The catalytic hydrogenation of a benzene ring typically requires high pressures of hydrogen gas and highly active catalysts. libretexts.org Common catalysts for this transformation include platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru), often supported on carbon or alumina. rsc.org For instance, hydrogenating an aromatic ring to a cyclohexane derivative might necessitate a rhodium-on-carbon catalyst or a platinum catalyst under pressures of several hundred atmospheres. libretexts.org

A significant challenge in the hydrogenation of this compound would be the potential for competing side reactions. The carbon-bromine bond at the benzylic position is susceptible to hydrogenolysis, a reaction where the C-Br bond is cleaved and replaced by a C-H bond. This would lead to the formation of 4-phenylbutyric acid or 4-cyclohexylbutyric acid, depending on whether the ring is also reduced. Achieving selective hydrogenation of the aromatic ring without removing the bromine would require careful selection of the catalyst and reaction conditions.

Birch Reduction: An alternative method for the partial reduction of an aromatic ring is the Birch reduction. masterorganicchemistry.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia with an alcohol as a proton source. The Birch reduction is not a catalytic hydrogenation and typically reduces the benzene ring to a non-conjugated 1,4-cyclohexadiene. This method could offer a pathway to a partially saturated ring system while potentially preserving the carbon-bromine bond, as the reaction conditions are distinct from catalytic hydrogenation.

The table below outlines potential hydrogenation pathways for the phenyl group of this compound.

| Reaction | Reagents and Conditions | Product(s) | Potential Side Reactions |

| Complete Catalytic Hydrogenation | H₂, High Pressure, Rh/C or PtO₂ catalyst | 4-Bromo-4-cyclohexylbutyric acid | Hydrogenolysis of C-Br bond to form 4-cyclohexylbutyric acid |

| Birch Reduction | Na or Li, NH₃ (l), ROH (e.g., ethanol) | 4-(Cyclohexa-1,4-dien-1-yl)-4-bromobutyric acid | Possible elimination or other side reactions involving the bromo- and carboxyl- groups |

This table illustrates theoretical transformation pathways. Specific experimental outcomes for this compound may vary.

Mechanistic Organic Chemistry Studies of 4 Bromo 4 Phenylbutyric Acid Reactions

Kinetic Investigations: Reaction Orders, Rate Constants, and Activation Parameters

Detailed kinetic studies quantifying the reaction rates, determining reaction orders, and calculating activation parameters (such as activation energy, Ea, and pre-exponential factor, A) for 4-bromo-4-phenylbutyric acid are not readily found in published literature. However, for analogous reactions, such as the lactonization of other ω-bromoalkanoic acids, kinetic experiments are typically conducted to understand the reaction mechanism.

In such studies, the rate of reaction is often monitored by titrating the bromide ion formed or by chromatographic analysis of the reactant disappearance and product formation over time. The reaction order with respect to the substrate and any catalysts can be determined by varying their initial concentrations. For intramolecular reactions like the potential cyclization of this compound, a first-order kinetic profile with respect to the substrate would be anticipated.

Table 1: Illustrative Kinetic Data for a Hypothetical First-Order Reaction

This table is for illustrative purposes to show how kinetic data for a reaction of this compound would be presented. The values are not based on experimental results for this specific compound.

| Temperature (°C) | Rate Constant, k (s-1) | Half-life, t1/2 (s) |

|---|---|---|

| 25 | 1.5 x 10-5 | 46210 |

| 40 | 6.2 x 10-5 | 11180 |

| 55 | 2.4 x 10-4 | 2888 |

From such temperature-dependent rate data, activation parameters can be derived using the Arrhenius equation, providing deeper insight into the energy landscape of the reaction.

Elucidation of Reaction Mechanisms and Identification of Transition States

The structure of this compound is primed for intramolecular reactions, primarily through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This participation can significantly influence the reaction rate and stereochemistry. wikipedia.org

Acid catalysis is expected to play a significant role in the reactions of this compound, particularly in its cyclization to form γ-phenyl-γ-butyrolactone. Protonation of the carbonyl oxygen of the carboxylic acid group would render the carboxyl group a more potent nucleophile, facilitating intramolecular attack on the carbon bearing the bromine atom. nih.govresearchgate.net

Conversely, in the presence of a non-nucleophilic base, the carboxylate anion would be formed. This anion is a much stronger nucleophile than the neutral carboxylic acid, which would also accelerate the rate of intramolecular cyclization. The mechanism would involve a two-step process with two consecutive SN2 reactions, leading to retention of configuration. mugberiagangadharmahavidyalaya.ac.in

Two primary competing pathways for neighboring group participation can be envisaged for this compound:

Participation by the Carboxylate Group: The carboxylate (or carboxylic acid) can act as an internal nucleophile, attacking the benzylic carbon and displacing the bromide ion to form γ-phenyl-γ-butyrolactone. This is a common pathway for γ-halo acids. The reaction would proceed through a transition state leading directly to the five-membered lactone ring.

Participation by the Phenyl Group: The π-electrons of the phenyl ring can participate in the displacement of the bromide leaving group. wikipedia.orglibretexts.org This would lead to the formation of a bridged carbocation intermediate known as a phenonium ion . libretexts.orgscribd.comresearchgate.net This three-membered ring, resonance-stabilized intermediate would then be subject to nucleophilic attack by the carboxylic acid group. Attack at the benzylic carbon would yield the same γ-phenyl-γ-butyrolactone, but potentially with a different stereochemical outcome compared to direct carboxylate attack.

The formation of a phenonium ion is a classic example of NGP and has been shown to significantly enhance reaction rates. wikipedia.org The stability of this intermediate is a key factor in determining whether this pathway is competitive. researchgate.net

While a specific Hammett study for this compound has not been found, such analysis is a powerful tool for understanding the electronic effects of substituents on the phenyl ring on reaction rates. In a related system, the solvolysis of 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids, a Hammett correlation was successfully applied. osti.gov

For the reactions of this compound, one could predict the following:

Electron-donating groups on the phenyl ring would stabilize the positive charge that develops in the transition state of both the direct SN1-like dissociation of the bromide and the formation of the phenonium ion. This would lead to an acceleration of the reaction rate, resulting in a negative ρ (rho) value in a Hammett plot.

Electron-withdrawing groups would destabilize the developing positive charge, thus slowing down the reaction rate.

Steric hindrance from substituents on the phenyl ring could also play a role, potentially disfavoring the formation of the bridged phenonium ion intermediate. acs.org

Table 2: Expected Qualitative Effects of Substituents on the Phenyl Ring

This table illustrates the expected trends based on general principles of physical organic chemistry.

| Substituent (para-position) | Electronic Effect | Expected Effect on Reaction Rate (NGP via Phenyl Ring) | Expected Hammett ρ value |

|---|---|---|---|

| -OCH3 | Strongly Donating | Increase | Negative |

| -CH3 | Donating | Increase | |

| -H | Neutral (Reference) | Reference Rate | |

| -Cl | Withdrawing | Decrease | Negative |

| -NO2 | Strongly Withdrawing | Decrease |

Solvent Effects and Medium Polarity on Reaction Pathways

The choice of solvent is expected to have a profound impact on the reaction mechanism and rate for this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both the leaving group (bromide anion) and any carbocationic intermediates (like the phenonium ion). They can also act as nucleophiles, potentially leading to solvolysis products in competition with intramolecular cyclization.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at solvating cations but less so for anions. They would favor SN2-type reactions. A study on the solvolysis of 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids in DMSO found that the reaction rate was sensitive to the solvent polarity. osti.gov Increasing the acetic acid content in a binary mixture with water (decreasing the dielectric constant) was found to increase the reaction rate for the oxidation of 4-oxo-4-phenyl butanoic acid, suggesting a significant medium effect. derpharmachemica.com

Nonpolar Solvents (e.g., benzene (B151609), hexane): In these solvents, charge separation is disfavored, which would likely slow down reactions proceeding through ionic intermediates.

The competition between the two neighboring group participation pathways (carboxylate vs. phenyl ring) could also be influenced by the solvent. A solvent that can effectively hydrogen-bond with the carboxylic acid might reduce its nucleophilicity, potentially favoring the phenonium ion pathway.

Thermodynamic Analysis of Chemical Transformations

A complete thermodynamic analysis, including the determination of enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), would require kinetic studies at various temperatures. No such experimental data is currently available for this compound.

Derivatization Strategies for Chemical Research and Advanced Analytical Applications

Covalent Derivatization for Enhanced Spectroscopic Detection and Characterization

Covalent derivatization is a powerful strategy to enhance the detection of molecules that may lack strong chromophores or fluorophores, a common challenge in analytical chemistry. For 4-bromo-4-phenylbutyric acid, the carboxylic acid functional group serves as a prime site for such modifications, allowing for the attachment of moieties that absorb strongly in the UV-Visible region or exhibit fluorescence.

UV-Visible Spectroscopy:

Many pharmaceuticals and organic molecules lack sufficient chromophores to be analyzed effectively in the UV-Visible spectrum. Derivatization can overcome this by introducing a chromophore into the molecule's structure. The carboxylic acid of this compound can be reacted with a UV-absorbing labeling reagent to produce a derivative with a significantly higher molar absorptivity. This allows for more sensitive detection and quantification using standard spectrophotometric methods.

Fluorescence Spectroscopy:

For even greater sensitivity, fluorescent tags can be attached. The carboxylic acid can be converted to an ester or amide by reacting it with a fluorescent labeling reagent. This results in a derivative that can be detected at much lower concentrations than its non-derivatized counterpart. For instance, a new fluorogenic reagent, 4-iodobenzonitrile, has been used for the derivatization of aryl boronic acids, leading to the formation of a fluorescent cyanobiphenyl derivative. A similar principle could be applied to derivatize this compound.

Spectroscopic Data for this compound:

While derivatization enhances detection, the underivatized compound has its own characteristic spectral data.

| Spectroscopic Technique | Data for this compound |

| ¹³C NMR | Spectral data available. |

| GC-MS | Mass spectrometry data available through NIST. |

| IR | Vapor phase IR spectra available. |

This data is based on publicly available spectral information.

Chiral Derivatization for Enantiomeric Excess Determination

This compound is a chiral compound, existing as two enantiomers. Determining the enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial in many fields, particularly in pharmaceutical development where the two enantiomers of a drug can have vastly different biological activities. nih.gov Chiral derivatization is a common method to determine ee. nih.gov In this approach, the mixture of enantiomers is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography.

A variety of chiral derivatizing agents are available for carboxylic acids, including chiral amines and alcohols. For example, phosphorylated derivatizing agents prepared from C2-symmetrical diamines have been used to determine the enantiomeric composition of chiral carboxylic acids using ³¹P NMR. researchgate.net Similarly, BINOL-based amino alcohols can act as chiral solvating agents for the analysis of carboxylic acids by ¹H NMR spectroscopy. nih.gov The choice of the derivatizing agent is critical and depends on the specific properties of the analyte and the analytical technique being used.

| Method | Principle | Application to this compound |

| NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) | The enantiomers of this compound are converted into diastereomers with a CDA. The different magnetic environments of the nuclei in the diastereomers lead to distinct signals in the NMR spectrum, allowing for quantification. | Reaction with a chiral alcohol or amine would form diastereomeric esters or amides, respectively. The relative integration of specific proton or carbon signals would determine the enantiomeric excess. |

| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | A chiral solvating agent is added to the sample, forming transient diastereomeric complexes with the enantiomers of this compound. This can induce chemical shift differences between the enantiomers in the NMR spectrum. | This method avoids covalent modification of the analyte and can provide a rapid determination of enantiomeric excess. |

| Chiral Chromatography | The enantiomers are separated on a chiral stationary phase (CSP) in a chromatography system (e.g., HPLC or GC). Derivatization may be used to improve separation or detection. | The carboxylic acid of this compound could be derivatized to an ester or amide to enhance its volatility for GC analysis or to improve its interaction with the CSP in HPLC. |

Synthesis of Chemical Probes and Tracers Incorporating this compound

The structure of this compound makes it a suitable building block for the synthesis of chemical probes and tracers. These tools are designed to study biological processes, identify protein targets, or visualize specific molecules in living systems.

Photoaffinity Probes:

Photoaffinity probes are valuable tools for identifying the binding partners of small molecules. plos.org They typically consist of three components: a recognition element (the small molecule of interest), a photoreactive group, and a reporter tag. This compound could serve as the recognition element or be modified to incorporate the other components. For instance, the carboxylic acid group could be used to attach a photoreactive group like a benzophenone (B1666685) or a diazirine, and the phenyl ring could be modified to include a reporter tag such as biotin (B1667282) or a fluorescent dye.

Radiolabeled Tracers for PET Imaging:

Positron Emission Tomography (PET) is a powerful imaging technique that uses radiolabeled tracers to visualize and quantify biological processes in vivo. researchgate.net The synthesis of PET tracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, into a biologically active molecule. The this compound scaffold could potentially be used to develop PET tracers. The bromine atom could be replaced with a fluorine-18 through nucleophilic substitution, or the phenyl ring could be modified to allow for the introduction of a radiolabel.

| Probe/Tracer Type | Potential Synthesis Strategy with this compound | Application |

| Photoaffinity Probe | The carboxylic acid could be coupled with a linker containing a photoreactive group (e.g., benzophenone) and a reporter tag (e.g., alkyne for click chemistry). | Identifying the protein targets of this compound or its derivatives. |

| Fluorescent Probe | The carboxylic acid could be reacted with a fluorescent amine to form a fluorescent amide. | Visualizing the localization of the probe within cells or tissues. |

| PET Tracer | The bromine atom could be substituted with ¹⁸F, or the phenyl ring could be derivatized with a precursor for ¹¹C methylation. | In vivo imaging of biological targets that interact with this compound derivatives. |

Application of Halogen-Based Labeling for Complex Mixture Analysis

The presence of a bromine atom in this compound provides a unique signature that can be exploited in mass spectrometry (MS) for the analysis of complex mixtures. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum of a brominated compound, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

This distinct isotopic signature serves as a powerful tool for identifying and tracking brominated compounds in complex biological or environmental samples. For example, in a liquid chromatography-mass spectrometry (LC-MS) analysis, the presence of this isotopic doublet can be used to selectively detect and identify metabolites or degradation products of this compound.

Furthermore, derivatization reagents containing bromine can be used to label other molecules of interest, such as carboxylic acids, to facilitate their detection and identification by MS. This approach leverages the recognizable bromine isotope pattern to distinguish the derivatized analytes from the complex background matrix.

| Analytical Technique | Role of the Bromine Atom | Application |

| Mass Spectrometry (MS) | Creates a characteristic M/M+2 isotopic pattern with a ~1:1 intensity ratio. | Confirms the presence of bromine in a molecule, aiding in structure elucidation and identification in complex mixtures. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | The isotopic pattern allows for selective detection of brominated compounds in a chromatogram. | Tracking the metabolism or degradation of this compound in biological or environmental samples. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Can be used for the sensitive detection of bromine, allowing for the quantification of brominated compounds. | Metabolite profiling and identification of new drugs containing bromine. |

Advanced Analytical and Spectroscopic Characterization of 4 Bromo 4 Phenylbutyric Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 4-Bromo-4-phenylbutyric acid. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental composition of a molecule from its exact mass.

For this compound, the molecular formula is C₁₀H₁₁BrO₂. nih.govnih.gov The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units, which is a clear indicator for the presence of a single bromine atom in the molecule.

HRMS analysis, often coupled with techniques like electrospray ionization (ESI), allows for the measurement of the monoisotopic mass with high precision. For instance, the calculated monoisotopic mass of this compound is 241.99424 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this, typically within a few parts per million (ppm), serves to confirm the elemental formula. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) can be employed for sensitive quantification and confirmation in various matrices. nih.gov

Table 1: HRMS Data for this compound (C₁₀H₁₁BrO₂) This table contains representative data.

| Parameter | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |

| Monoisotopic Mass [M+H]⁺ | 243.00170 Da | 243.00159 Da | -0.45 |

| Isotopic Peak [M+2+H]⁺ | 245.00000 Da | 244.99948 Da | -2.12 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC) NMR experiments provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of 7.2-7.5 ppm. The proton on the carbon bearing the bromine atom (the benzylic proton) would resonate as a triplet or doublet of doublets around 5.2 ppm. The two methylene (B1212753) groups of the butyric acid chain would show complex multiplets in the aliphatic region (approximately 2.1-2.8 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov For this compound, ten distinct signals would be expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175-180 ppm). The aromatic carbons would appear in the 125-142 ppm region. The carbon attached to the bromine atom would be found around 50-60 ppm, while the methylene carbons would resonate further upfield, typically between 25-40 ppm. rsc.org

Multi-Dimensional NMR: Two-dimensional techniques are used to establish connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For example, it would show a correlation between the benzylic proton and the adjacent methylene protons, as well as between the two methylene groups, confirming the butyric acid chain's structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, solidifying the structural assignment.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table contains representative data based on related structures.

| Assignment | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

| Carboxylic Acid (COOH) | ~11.0 (s, 1H) | ~178 |

| Aromatic (C₆H₅) | ~7.35 (m, 5H) | ~141 (ipso-C), ~129 (ortho/meta), ~128 (para) |

| Benzylic (CH-Br) | ~5.20 (t, 1H) | ~55 |

| Methylene (CH₂-CHBr) | ~2.60 (m, 2H) | ~38 |

| Methylene (CH₂-COOH) | ~2.30 (t, 2H) | ~32 |

Chromatographic Separation Techniques: HPLC and GC for Purity Assessment and Isolation

Chromatographic methods are fundamental for assessing the purity of this compound and for isolating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

HPLC: Due to the compound's polarity and low volatility, reverse-phase HPLC (RP-HPLC) is a well-suited method for purity analysis. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., formic or phosphoric acid) to suppress the ionization of the carboxylic acid group. sielc.comsielc.com A UV detector is commonly used, as the phenyl group acts as a strong chromophore. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC methods can also be scaled up for preparative separation to isolate larger quantities of the pure compound. sielc.com

GC: Gas chromatography is better suited for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its high boiling point and the potential for thermal decomposition. Therefore, derivatization is often necessary. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or silyl (B83357) ester) prior to injection. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for identifying impurities. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov While finding a specific crystal structure for this compound in the literature is difficult, the methodology provides unambiguous structural proof.

The process requires growing a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields the exact coordinates of each atom in the crystal lattice. bath.ac.uk The data obtained from X-ray crystallography includes:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement or conformation of the molecule in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral center (C4).

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including details on hydrogen bonding (e.g., between carboxylic acid groups) and other non-covalent interactions. redalyc.org

This technique provides the ultimate confirmation of the molecular structure elucidated by spectroscopic methods. nih.gov

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Analysis

This compound possesses a chiral center at the carbon atom bonded to both the phenyl group and the bromine atom (C4). Therefore, it exists as a pair of enantiomers, (R)- and (S)-4-Bromo-4-phenylbutyric acid.

Chiral Chromatography: The separation and quantification of these enantiomers are crucial and are typically achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comsigmaaldrich.com By running a racemic mixture, two separate peaks can be observed and integrated to determine the enantiomeric ratio or enantiomeric excess (ee) of a sample. Various types of CSPs, such as those based on cyclodextrins or Pirkle-type columns, can be effective for this separation. researchgate.net In some cases, pre-column derivatization of the carboxylic acid group can enhance the separation efficiency. researchgate.net

Spectropolarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound will rotate the light by an equal magnitude but in opposite directions. One enantiomer will be dextrorotatory (+), and the other will be levorotatory (-). Spectropolarimetry is used to determine the specific rotation of an enantiomerically pure sample, which is a characteristic physical property. It can also be used to confirm the enantiomeric purity of a sample after it has been determined by chiral chromatography.

Computational Chemistry and Theoretical Modeling of 4 Bromo 4 Phenylbutyric Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stable molecular conformations of 4-Bromo-4-phenylbutyric acid. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are utilized to optimize the molecular geometry and determine the lowest energy conformations. nih.govwikipedia.org

The conformational landscape of this compound is influenced by the rotational freedom around its single bonds, particularly the C-C bonds of the butyric acid chain and the C-C bond connecting the phenyl ring to the chiral center. Theoretical calculations can identify various stable conformers and the energy barriers between them. For instance, studies on similar phenyl-substituted carboxylic acids have revealed the existence of multiple low-energy conformers, with the relative energies being influenced by intramolecular interactions such as hydrogen bonding and steric hindrance. escholarship.org

The electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP), are also determined through these calculations. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting the electrophilic and nucleophilic sites within the molecule. For this compound, the electronegative oxygen and bromine atoms are expected to be regions of negative potential, while the hydrogen atoms of the carboxylic acid and the phenyl ring would exhibit positive potential.

Table 1: Representative Calculated Electronic Properties of a Phenylalkanoic Acid Derivative (Illustrative)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) |

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated computational studies.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. escholarship.org These calculations can provide valuable information for assigning the signals in experimental NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus, and therefore, accurate prediction requires a good quality optimized geometry. For this compound, the chemical shifts of the protons and carbons near the bromine atom and the carboxylic acid group would be significantly influenced by their electron-withdrawing effects.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated using DFT methods. nih.gov The theoretical vibrational spectrum can be compared with experimental data to identify and assign the characteristic vibrational modes of the molecule. For instance, the stretching frequency of the C=O bond in the carboxylic acid group is a prominent feature in the IR spectrum. Theoretical calculations can also help in understanding how these frequencies are affected by conformational changes and intermolecular interactions.

Table 2: Illustrative Predicted Vibrational Frequencies for a Carboxylic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3560 | 3400-2400 (broad) |

| C=O stretch | 1780 | 1760-1690 |

| C-O stretch | 1250 | 1320-1210 |

| C-Br stretch | 650 | 680-515 |

Note: This table is for illustrative purposes. The calculated frequencies are typically scaled to better match experimental values.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions. By simulating the motion of the atoms in the molecule and its surrounding environment (e.g., a solvent), MD can reveal the preferred conformations and the transitions between them.

For a molecule like this compound, MD simulations can be used to study:

Conformational Analysis: The simulations can map out the potential energy surface of the molecule, identifying the most stable conformations and the pathways for conformational change. This is particularly important for understanding how the molecule might interact with biological targets.

Intermolecular Interactions: In a condensed phase, molecules of this compound can interact with each other and with solvent molecules through various non-covalent interactions, such as hydrogen bonding (especially involving the carboxylic acid group), dipole-dipole interactions, and van der Waals forces. MD simulations can quantify the strength and nature of these interactions. For instance, studies on similar molecules have used Hirshfeld surface analysis to investigate intermolecular contacts in the crystalline state.

Theoretical Studies of Reaction Pathways, Transition States, and Energy Landscapes

For example, theoretical studies could be employed to investigate reactions such as:

Nucleophilic Substitution at the Brominated Carbon: The reaction of this compound with a nucleophile could proceed via an SN1 or SN2 mechanism. Computational modeling can help determine the preferred pathway by calculating the energies of the transition states for both mechanisms.

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group is another potential reaction. Theoretical calculations can elucidate the mechanism and the energy requirements for this process. Studies on the decarboxylative halogenation of related compounds have provided insights into the potential intermediates and transition states. acs.org

Oxidation and Reduction: The reactivity of the phenyl ring and the carboxylic acid group towards oxidation and reduction can also be explored computationally.

Table 3: Illustrative Energy Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.5 |

Note: This table is a hypothetical representation of the type of data obtained from reaction pathway calculations.

Application of Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their reactivity. mdpi.comresearchgate.net For a class of compounds like derivatives of this compound, QSRR models can be developed to predict their reactivity in various chemical transformations.

The process of developing a QSRR model involves:

Data Set Compilation: A set of molecules with known reactivity data (e.g., reaction rates, equilibrium constants) is collected.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the reactivity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Synthetic Applications and Chemical Utility of 4 Bromo 4 Phenylbutyric Acid As a Building Block

Utilization as a Precursor in the Synthesis of More Complex Organic Molecules

The bifunctional nature of 4-Bromo-4-phenylbutyric acid makes it a promising starting material for the synthesis of a variety of more complex organic molecules. The presence of a carboxylic acid allows for standard transformations such as esterification, amidation, and conversion to an acyl halide, providing a handle for introducing diverse functionalities. Simultaneously, the benzylic bromide is a good leaving group, susceptible to nucleophilic substitution reactions.

One of the primary anticipated applications is in the synthesis of heterocyclic compounds. Intramolecular cyclization, for instance, can lead to the formation of γ-lactones. Under basic conditions, the carboxylate anion can displace the bromide to form γ-phenyl-γ-butyrolactone, a valuable scaffold in medicinal chemistry and materials science.

Table 1: Potential Products from Intramolecular Cyclization of this compound

| Reactant | Conditions | Product | Product Class |

| This compound | Base | γ-Phenyl-γ-butyrolactone | Lactone |

Furthermore, intermolecular reactions with various nucleophiles can introduce a wide array of substituents at the benzylic position. For example, reaction with amines would yield amino acids, while reaction with thiol-containing compounds would produce sulfur-containing derivatives. These transformations highlight its potential as a precursor for compounds with potential biological activity. The reactivity of its isomer, 2-Bromo-4-phenylbutanoic acid, as a precursor for angiotensin-converting enzyme (ACE) inhibitors underscores the potential of this class of compounds in medicinal chemistry.

Role in the Synthesis of Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is crucial for screening and identifying lead candidates. This compound is a suitable scaffold for combinatorial chemistry and the synthesis of diverse chemical libraries.

The two distinct reactive sites on the molecule allow for a divergent synthetic approach. The carboxylic acid can be coupled with a library of amines or alcohols, while the benzylic bromide can be reacted with a separate library of nucleophiles. This two-dimensional diversification can rapidly generate a large number of unique compounds from a single starting material.

Table 2: Illustrative Example of a 2D Chemical Library Synthesis

| Scaffold | Reagent 1 (Amine) | Reagent 2 (Nucleophile) | Potential Product Class |

| This compound | R¹-NH₂ | R²-Nu | Substituted Phenylbutyramides |

| This compound | R³-NH₂ | R⁴-Nu | Substituted Phenylbutyramides |

| This compound | R⁵-NH₂ | R⁶-Nu | Substituted Phenylbutyramides |

This strategy can be adapted for solid-phase synthesis, where the carboxylic acid is anchored to a resin, allowing for facile purification of the products after reaction at the benzylic position.

Development of Novel Reagents or Catalysts from its Core Structure

The core structure of this compound can be envisioned as a platform for the development of novel reagents or catalysts. By strategic modification of its functional groups, molecules with specific chemical properties can be designed.

For instance, the introduction of a phosphine (B1218219) group via nucleophilic substitution of the bromide could lead to the synthesis of novel ligands for transition metal catalysis. The carboxylic acid moiety could serve to modulate the solubility of the resulting metal complex or to provide a secondary coordination site.

Similarly, derivatization of the carboxylic acid with a chiral auxiliary, followed by substitution at the benzylic position, could provide a route to chiral reagents for asymmetric synthesis. The phenyl group also offers a site for further functionalization, such as the introduction of electron-donating or electron-withdrawing groups, to fine-tune the electronic properties of any derived catalyst.

Potential as a Monomer or Linker in Polymer and Material Science Applications

The bifunctional nature of this compound also lends itself to applications in polymer and materials science. It can potentially be used as a monomer in polymerization reactions or as a linker to connect different molecular entities.

As a monomer, it could undergo condensation polymerization, with the carboxylic acid reacting with a suitable diol or diamine, while the bromo group could be used for subsequent polymer modification or cross-linking. Alternatively, it could be used in the synthesis of polymers with pendant phenylbutyric acid groups, which could impart specific properties such as acidity or hydrophobicity to the polymer chain.

As a bifunctional linker, this compound can be used to connect a payload molecule (e.g., a drug) to a carrier molecule (e.g., a polymer or a nanoparticle). The carboxylic acid can form a stable bond with the carrier, while the bromo group can be displaced by a functional group on the payload. The resulting linkage could be designed to be cleavable under specific physiological conditions, allowing for controlled release of the payload.

Future Perspectives and Emerging Research Avenues for 4 Bromo 4 Phenylbutyric Acid

Exploration of Unconventional Reactivities and Catalytic Transformations

The presence of a bromine atom and a carboxylic acid group on the same molecule opens up possibilities for novel catalytic transformations. While the full potential of 4-Bromo-4-phenylbutyric acid in this area is yet to be unlocked, preliminary studies on related compounds suggest several promising research directions.

One area of interest is the catalytic upgrading of the butyric acid chain. Modern catalytic technologies have shown success in converting butyric acid into valuable fine chemicals and biofuels. nih.gov Supported ruthenium- and platinum-based catalysts, for instance, have demonstrated significant activity in these transformations. nih.gov Future research could explore the application of similar catalytic systems to this compound, potentially leading to the synthesis of novel brominated compounds with applications in materials science and pharmaceuticals.

Furthermore, the reactivity of the carbon-bromine bond can be exploited in various catalytic cross-coupling reactions. While not extensively studied for this specific molecule, the principles of such reactions are well-established. For instance, the oxidation of the related compound, 4-oxo-4-phenylbutanoic acid, to benzoic acid has been investigated using various chromium (VI) complexes as catalysts. scholarsresearchlibrary.com This suggests the potential for catalytic manipulation of the butyric acid backbone of this compound.

The development of novel catalytic systems that can selectively activate and functionalize the C-Br bond in the presence of the carboxylic acid group would be a significant advancement. This could involve the use of transition metal catalysts or even organocatalysts to achieve unique transformations that are not possible with traditional synthetic methods.

Integration with Flow Chemistry and Green Chemistry Principles for Sustainable Synthesis

The synthesis of functionalized organic molecules is increasingly moving towards more sustainable and efficient methods. Flow chemistry and green chemistry principles offer significant advantages in this regard, and their application to the synthesis of this compound is a promising area for future research.

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous benefits, including improved reaction control, enhanced safety, and easier scalability. nih.govresearchgate.net This technology is particularly well-suited for multistep syntheses and for handling hazardous reagents. nih.gov The synthesis of this compound and its derivatives could be significantly improved by adopting flow chemistry approaches. For example, the amination of aryl halides has been successfully demonstrated in flow reactors, suggesting that similar strategies could be applied to functionalize the phenyl ring of this compound or its precursors. nih.gov

Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, can also be integrated into the synthesis of this compound. This could involve the use of greener solvents, the development of catalyst systems that can be easily recovered and reused, and the design of synthetic routes with higher atom economy. The catalytic upgrading of butyric acid, for instance, can be made more sustainable by using biocatalysts such as lipases. nih.gov

The combination of flow chemistry and green chemistry principles could lead to the development of highly efficient, safe, and environmentally friendly processes for the production of this compound and its derivatives.

Development of Advanced Spectroscopic Probes Utilizing the Bromine Atom

The bromine atom in this compound can serve as a "heavy atom," a feature that can be exploited in the development of advanced spectroscopic probes. The heavy atom effect is known to influence the photophysical properties of molecules, often leading to enhanced phosphorescence and altered fluorescence characteristics. rsc.orgresearchgate.netunimi.itiaea.org

This principle can be applied to design novel fluorescent probes based on the this compound scaffold. For example, the bromine atom could be used as a handle for introducing fluorophores through cross-coupling reactions, similar to the synthesis of bromo-fluorescein derivatives. mdpi.com The resulting molecules could exhibit unique photophysical properties due to the presence of the heavy bromine atom, making them suitable for various sensing and imaging applications.

Furthermore, the development of stimuli-responsive fluorescent probes is a rapidly growing field. nih.gov By incorporating a recognition moiety for a specific analyte, it is possible to design probes that exhibit a change in their fluorescence properties upon binding to the target. The this compound core could serve as a versatile platform for the development of such probes.

The exploration of the heavy-atom effect in this compound derivatives could lead to a new class of spectroscopic tools with applications in various fields, from biological imaging to materials science.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are becoming increasingly important tools in modern chemical research. These methods can provide valuable insights into the structure, reactivity, and properties of molecules, and can be used to guide the design of new compounds with desired functionalities.

In the context of this compound, theoretical modeling could be used to investigate a variety of phenomena. For instance, computational studies could be employed to elucidate the nature of halogen bonding involving the bromine atom. nih.govresearchgate.netdntb.gov.uanih.govelsevierpure.com Halogen bonds are non-covalent interactions that can play a significant role in molecular recognition and self-assembly, and understanding these interactions in this compound could inform the design of new materials with specific properties.